
Carfilzomib Impureté Connexe ((S)-acide 2-amino-4-oxo-4-phénylbutanoïque chlorhydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carfilzomib Related Impurity ((S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride) is a degradation product of Carfilzomib, a second-generation proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma . This impurity is formed during the synthesis and storage of Carfilzomib and is important for understanding the stability and efficacy of the drug .
Applications De Recherche Scientifique
Chemical Properties and Formation
(S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride is a degradation product of carfilzomib, resulting from various chemical processes including hydrolysis, oxidation, and epimerization. Understanding these degradation pathways is crucial for developing stable formulations of carfilzomib that minimize the formation of such impurities during storage and administration .
Impurity Profiles and Stability Testing
Research has demonstrated that the impurity profiles of carfilzomib and its related compounds can significantly impact their pharmacological activity. Stability testing under forced degradation conditions has shown that (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride can form under specific environmental conditions, which necessitates rigorous stability-indicating methods for its detection .
Table 1: Degradation Pathways of Carfilzomib
Degradation Pathway | Description |
---|---|
Hydrolysis | Breakdown in the presence of water |
Oxidation | Reaction with oxygen leading to structural changes |
Epimerization | Conversion to an epimeric form |
Nucleophilic Attack | Reaction with nucleophiles such as chlorine |
Analytical Methods for Detection
To ensure the safety and efficacy of carfilzomib formulations, various analytical methods have been developed to quantify (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride. High-performance liquid chromatography (HPLC) is commonly employed in stability studies to monitor impurity levels over time . The Design of Experiment (DoE) approach has also been utilized to optimize chromatographic parameters for better separation and identification of this impurity from the main compound .
Clinical Implications
The clinical relevance of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride arises from its potential effects on the therapeutic outcomes of carfilzomib. Studies suggest that impurities can alter the drug's pharmacodynamics and pharmacokinetics, potentially leading to reduced efficacy or increased toxicity in patients with multiple myeloma . Therefore, understanding the behavior of this impurity is essential for developing safer and more effective treatment regimens.
Case Studies
- Stability-Indicating Method Development : A study focused on developing a validated HPLC method for separating carfilzomib from its impurities, including (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride. This method was crucial for ensuring that formulations met regulatory standards for purity before clinical use .
- Impact on Efficacy : Research highlighted how high doses of carfilzomib could lead to increased levels of impurities due to enhanced degradation rates. This finding prompted further investigation into optimal dosing strategies that would minimize impurity formation while maximizing therapeutic effects .
- Manufacturing Improvements : Continuous process improvements in manufacturing carfilzomib have been linked to a better understanding of the reaction mechanisms involved in its synthesis. These advancements aim to reduce the formation of related impurities like (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride during production .
Mécanisme D'action
Target of Action
The primary target of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, a related impurity of Carfilzomib, is the proteasome . The proteasome plays a crucial role in the degradation of intracellular proteins and mediates several cell survival and progression events by controlling the levels of key regulatory proteins such as cyclins and caspases .
Mode of Action
Carfilzomib, from which the impurity is derived, is a second-generation proteasome inhibitor . It binds irreversibly with the proteasome, specifically to the N-terminal threonine of the chymotrypsin-like active site of the 20S proteasome . This irreversible binding is a unique feature that helps overcome major toxicities and resistance associated with first-generation proteasome inhibitors .
Biochemical Pathways
The inhibition of the proteasome by (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride affects several biochemical pathways. It results in the induction of cell cycle arrest and apoptosis via modulation of several pathways, including the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .
Result of Action
The result of the action of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride is the inhibition of cellular proliferation, ultimately leading to cell cycle arrest and apoptosis of cancerous cells . This is achieved through the modulation of several pathways, as mentioned above .
Action Environment
The action, efficacy, and stability of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride can be influenced by various environmental factors. For instance, pH levels can impact the stability of the compound . .
Méthodes De Préparation
The synthesis of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride involves the hydrolysis of Carfilzomib under acidic conditions. Typically, a stock solution of Carfilzomib is mixed with 1 N hydrochloric acid solution and kept at room temperature (18–20 °C) or at 60 °C . The reaction conditions and purification methods are crucial to isolate this impurity in a pure form .
Analyse Des Réactions Chimiques
(S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar compounds to (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride include other degradation products of Carfilzomib, such as:
- (2S)-N-((S)-1-((S)-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)-4-methylpentanamide .
- Various diol derivatives of Carfilzomib . These compounds share structural similarities but differ in their specific functional groups and degradation pathways. The uniqueness of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride lies in its specific formation conditions and its impact on the stability of Carfilzomib .
Activité Biologique
Carfilzomib, a second-generation proteasome inhibitor, is primarily used in the treatment of multiple myeloma. Its related impurity, (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, has garnered attention due to its potential biological activities and implications in therapeutic efficacy and safety profiles. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical relevance.
Carfilzomib exerts its effects by irreversibly binding to the 20S proteasome, leading to the inhibition of protein degradation. This action results in the accumulation of pro-apoptotic factors and the induction of apoptosis in cancer cells. The related impurity, (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, shares structural similarities with carfilzomib and may exhibit comparable biological activities.
- Proteasome Inhibition : Both carfilzomib and its impurity inhibit chymotrypsin-like (ChT-L) activity of the proteasome. Studies show that carfilzomib achieves over 80% inhibition at concentrations above 10 nM .
- Apoptotic Pathways : The compound induces apoptosis through intrinsic and extrinsic pathways. In vitro studies demonstrated significant increases in caspase activity (caspase-3, -8, -9) following treatment with carfilzomib, indicating its role in promoting cell death via these pathways .
In Vitro Studies
Research has shown that (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride exhibits notable biological activity:
- Cell Proliferation : The impurity has been tested against various cancer cell lines, demonstrating cytotoxic effects similar to those observed with carfilzomib. For instance, studies indicate that it can inhibit cell proliferation effectively in multiple myeloma cell lines .
- Mitochondrial Function : Treatment with carfilzomib leads to reduced mitochondrial membrane potential and increased oxidative stress in cardiomyocytes. This suggests that the impurity may also affect mitochondrial functions, contributing to its overall biological impact .
Case Studies
Several clinical studies have highlighted the implications of carfilzomib treatment on patient outcomes:
- Cardiotoxicity : A phase 2 study reported cardiovascular adverse events associated with carfilzomib treatment, emphasizing the need for monitoring cardiac function during therapy. This raises concerns about the safety profile of both carfilzomib and its impurities .
- Efficacy in Multiple Myeloma : In clinical settings, carfilzomib has shown significant efficacy in patients with relapsed or refractory multiple myeloma. The impurity's role in enhancing or mitigating these effects remains an area for further investigation .
Data Tables
Parameter | Carfilzomib | (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride |
---|---|---|
ChT-L Activity Inhibition | >80% at 10 nM | Similar inhibition potential |
Caspase Activation (Caspase-3) | 6.9-fold increase | Potentially similar increases |
Mitochondrial Membrane Potential | Decreased | Likely decreased |
Clinical Efficacy | High response rates | Under investigation |
Propriétés
Numéro CAS |
168154-76-5 |
---|---|
Formule moléculaire |
C10H11NO3 . HCl |
Poids moléculaire |
193.20 36.46 |
melting_point |
207-209 °C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(αS)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride; (S)-α-Amino-γ-oxo-benzenebutanoic Acid Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.